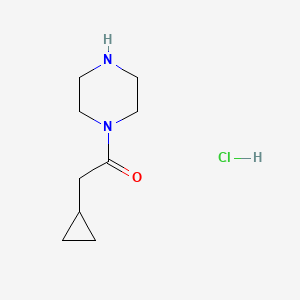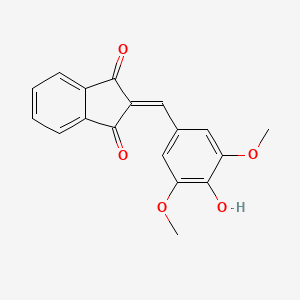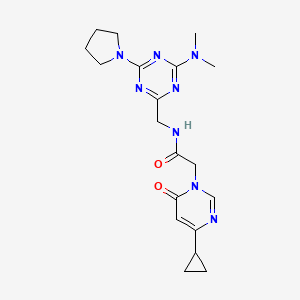![molecular formula C13H15NO2 B2389301 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one CAS No. 2305440-79-1](/img/structure/B2389301.png)
1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one, also known as HPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPP is a chiral molecule that belongs to the class of pyrrolidinone compounds. It has a molecular weight of 221.27 g/mol and a chemical formula of C13H15NO2.
Mecanismo De Acción
The mechanism of action of 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. This compound has been shown to have low toxicity and good bioavailability, making it a promising drug candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one is its versatility in synthesis, which allows for the production of large quantities of the compound for use in laboratory experiments. This compound is also relatively stable and easy to handle, making it a convenient compound to work with. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments. This compound also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs with similar properties. Additionally, the synthesis and characterization of new this compound derivatives could lead to the discovery of compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one can be achieved through various methods. One of the most common methods is the reaction of (R)-phenylglycinol and acetylacetone in the presence of a base, such as potassium carbonate. The reaction proceeds through a Mannich-type reaction, followed by a dehydration step to yield this compound. Other methods include the use of chiral catalysts and asymmetric synthesis.
Aplicaciones Científicas De Investigación
1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(3S,4R)-3-hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-13(16)14-8-11(12(15)9-14)10-6-4-3-5-7-10/h2-7,11-12,15H,1,8-9H2/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEJIJKPBCBZEG-NWDGAFQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C(C1)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1C[C@H]([C@@H](C1)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

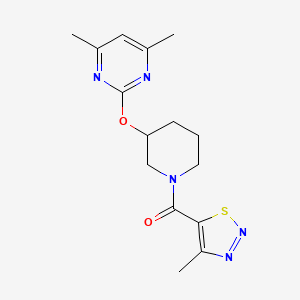
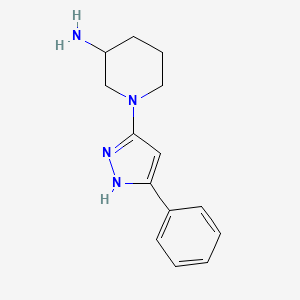
![[4-Chloro-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2389221.png)
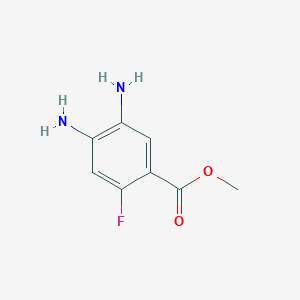

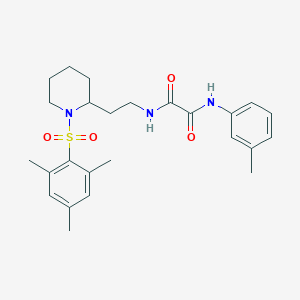
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2389225.png)
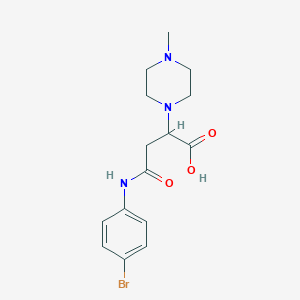
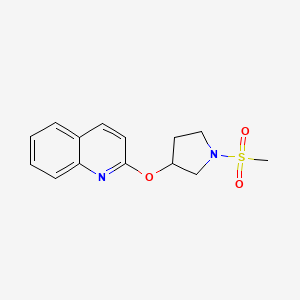

![N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2389234.png)
